molecular formula C19H22O3 B14442941 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate CAS No. 77283-85-3

2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate

Cat. No.: B14442941
CAS No.: 77283-85-3
M. Wt: 298.4 g/mol
InChI Key: YXBNKSJTCMIGFQ-UHFFFAOYSA-N
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Description

2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate is a complex organic compound with a unique structure that combines a cyclohexenone ring, a benzoate ester, and a hexenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is the aldol condensation of cyclohexanone with hex-5-en-2-one, followed by esterification with benzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide for the aldol condensation and an acid catalyst like sulfuric acid for the esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carbonyl group and the benzoate ester, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-en-2-yl benzoate: Similar structure but lacks the cyclohexenone ring.

    Cyclohex-1-en-1-yl benzoate: Similar structure but lacks the hexenyl side chain.

    2-(Hex-5-en-2-yl)-3-oxocyclohexanone: Similar structure but lacks the benzoate ester.

Uniqueness

2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the cyclohexenone ring and the benzoate ester allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

77283-85-3

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(2-hex-5-en-2-yl-3-oxocyclohexen-1-yl) benzoate

InChI

InChI=1S/C19H22O3/c1-3-4-9-14(2)18-16(20)12-8-13-17(18)22-19(21)15-10-6-5-7-11-15/h3,5-7,10-11,14H,1,4,8-9,12-13H2,2H3

InChI Key

YXBNKSJTCMIGFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)C1=C(CCCC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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